Isotopic Purity and Mass Shift Ensure Specific Quantification of 2-Nonanone
The primary differentiation of 2-Nonanone-1,1,1,3,3-D5 lies in its isotopic enrichment and resulting mass shift relative to the unlabeled analyte, 2-nonanone. With a minimum isotopic enrichment of 98 atom % D , the pentadeuterated compound exhibits a +5 Da mass shift. This separation is sufficient to prevent spectral overlap between the analyte's [M+H]+ ion (m/z 143.2) and the internal standard's corresponding ion (m/z 148.2), enabling distinct, interference-free quantification [1]. In contrast, a structural analog like 2-undecanone (m/z 171.2) lacks the identical chemical behavior needed to co-elute and correct for matrix effects in LC-MS/MS [2].
| Evidence Dimension | Isotopic Purity / Mass Spectrometric Resolution |
|---|---|
| Target Compound Data | ≥ 98 atom % D, molecular weight 147.27 g/mol (C9H13D5O) |
| Comparator Or Baseline | Unlabeled 2-nonanone: natural abundance 2H (0.015%), molecular weight 142.24 g/mol (C9H18O). Structural analog 2-undecanone: molecular weight 170.29 g/mol. |
| Quantified Difference | Target compound has +5 Da mass shift from unlabeled analyte; 98% isotopic purity vs. 0.015% for unlabeled. |
| Conditions | Mass spectrometry (MS) detection; isotope dilution mass spectrometry (IDMS) workflow. |
Why This Matters
Procurement of the ≥98 atom % D product is non-negotiable for achieving the analytical specificity required in complex biological or environmental matrices, where unlabeled 2-nonanone is often the target analyte.
- [1] MedChemExpress. 稳定同位素——如何玩转质谱内标定量. 2022. View Source
- [2] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55(Suppl 1):S107-S113. View Source
